N-[2-(3-fluorophenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-[2-(3-fluorophenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C17H16FN5O |
|---|---|
Molecular Weight |
325.34 g/mol |
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H16FN5O/c1-12-20-21-22-23(12)16-7-5-14(6-8-16)17(24)19-10-9-13-3-2-4-15(18)11-13/h2-8,11H,9-10H2,1H3,(H,19,24) |
InChI Key |
HSQQEQWCZRHERZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the fluorophenyl ethyl intermediate: This step involves the reaction of 3-fluorobenzyl chloride with an appropriate nucleophile, such as ethylamine, under basic conditions to form the 3-fluorophenylethylamine intermediate.
Tetrazole ring formation: The intermediate is then reacted with sodium azide and a suitable catalyst, such as copper sulfate, to form the tetrazole ring through a cycloaddition reaction.
Benzamide formation: Finally, the tetrazole-containing intermediate is coupled with 4-aminobenzoyl chloride under acidic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-(5-MERCAPTO-1H-TETRAZOL-1-YL)PHENYL)BENZAMIDE: This compound shares the tetrazole and benzamide moieties but differs in the substituents on the phenyl ring.
4-Fluoro-N-[2-fluoro-5-(5-methyl-1H-tetrazol-1-yl)phenyl]-3-(1-piperidinylsulfonyl)benzamide: This compound has a similar structure but includes additional functional groups such as fluorine and piperidinylsulfonyl.
Uniqueness
N-[2-(3-fluorophenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[2-(3-fluorophenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a novel compound with significant potential in pharmacological applications. Its structure includes a tetrazole ring, which is known for enhancing biological activity through various mechanisms of interaction with biological targets.
- Molecular Formula : CHFNO
- Molecular Weight : 325.34 g/mol
- CAS Number : 1324091-76-0
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 325.34 g/mol |
| CAS Number | 1324091-76-0 |
The biological activity of this compound is primarily attributed to its structural components:
- Tetrazole Ring : This moiety is known to enhance binding affinity to various biological targets such as enzymes and receptors due to its ability to form hydrogen bonds and engage in π-stacking interactions with aromatic residues in proteins.
- Fluorinated Phenyl Group : The presence of the fluorine atom may improve metabolic stability and bioavailability, making this compound a promising candidate for drug development.
Pharmacological Studies
Research has indicated that compounds containing tetrazole rings often exhibit significant pharmacological properties, including:
- Anti-inflammatory Effects : Studies suggest that tetrazole derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis.
- Analgesic Activity : Similar compounds have shown promise in pain management by interacting with pain receptors.
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate enzyme activity or receptor function, suggesting potential therapeutic applications in areas such as neuropharmacology or cancer treatment.
Case Studies and Research Findings
A detailed examination of similar compounds provides insight into the biological activity of this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing the biological activity of tetrazole-containing compounds. For instance, the presence of electron-donating groups on the phenyl ring has been linked to increased cytotoxicity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
